6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Description
6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 1322749-73-4, molecular formula: C₈H₅BrClFN₂O₂, molecular weight: 295.49) is a halogenated imidazo[1,2-a]pyridine derivative with a carboxylic acid functional group . This compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antimicrobial agents. Its structure combines bromine (at position 6) and fluorine (at position 3), which enhance electronic and steric properties for targeted biological interactions. The hydrochloride salt form improves solubility and stability, with storage recommended at 2–8°C .
Properties
CAS No. |
1279219-30-5 |
|---|---|
Molecular Formula |
C8H4BrFN2O2 |
Molecular Weight |
259.034 |
IUPAC Name |
6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H4BrFN2O2/c9-4-1-2-5-11-6(8(13)14)7(10)12(5)3-4/h1-3H,(H,13,14) |
InChI Key |
MGXIGYUASCWVSB-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC(=C(N2C=C1Br)F)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination and fluorination of imidazo[1,2-a]pyridine derivatives, followed by carboxylation . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and the use of specific catalysts .
Chemical Reactions Analysis
6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
While specific applications of "6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid" are not detailed in the provided search results, the information below provides an overview of related compounds and their potential uses, which may offer insights into the possible applications of the target compound.
Imidazo[1,2-a]pyridine Derivatives: Potential Applications
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocycles widely explored in pharmacological research due to their diverse biological activities . These compounds have demonstrated antiviral, antibacterial, antiparasitic, anti-inflammatory, and antipyretic properties . They have also been studied as β-amyloid formation inhibitors, GABA A, benzodiazepine receptor agonists, and cardiotonic agents . Several imidazo[1,2-a]pyridine-based drugs are currently in clinical use, including Zolpidem (hypnotic), Alpidem (non-sedative anxiolytic), Zolmidine (antiulcer agent), and Olprinone (phosphodiesterase III inhibitor for heart failure treatment) .
Cholinesterase Inhibition
Imidazo[1,2-a]pyridine derivatives have shown potential as cholinesterase inhibitors, which is relevant to the treatment of Alzheimer’s disease . Researchers have synthesized and evaluated new imidazo[1,2-a]pyridine-based derivatives for their anti-cholinesterase activities . The presence of adamantyl, biphenyl, or phenyl moieties as side chains influences the inhibitory activity towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
- AChE Inhibition: The biphenyl ring in imidazo[1,2-a]pyridine derivatives contributes to binding at both the catalytic active site and the peripheral anionic site through π···π and C-H···O interactions .
- BChE Inhibition: Halogen···O interactions between a dichloro-substituted phenyl side chain and the acyl pocket of BChE contribute to BChE inhibitory effects .
Synthesis and Characterization
Imidazo[1,2-a]pyridine derivatives can be synthesized by reacting α-haloketones with 2-aminopyridines in a basic medium at ambient temperature . Spectroscopic methods such as FTIR can confirm the cyclization and presence of specific moieties . Key FTIR observations include:
- N-H stretching bonds in the range of 3500–3300 cm-1, indicating the disappearance of primary amide .
- Peaks at ~1370 and ~1200 cm-1, corresponding to the C-N stretching of imidazole .
- Unsaturated C-H (pyridine) stretching near 3100 cm-1 .
- Absorption bands for adamantyl, biphenyl, or phenyl moieties, depending on the side chains present .
Related Compounds
Other related compounds include:
Mechanism of Action
The mechanism of action of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid (CAS: 749849-14-7)
- Molecular Weight : 241.04 (vs. 295.49 for the target compound).
- Synthesis yields for brominated derivatives are typically moderate (e.g., 72% via condensation reactions) .
6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid (CAS: 367500-94-5)
6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid (CAS: 1260784-00-6)
- Structure : Bromine (position 6) and fluorine (position 8).
Functional Group Modifications
Ethyl 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1260763-32-3)
- Structure : Ester derivative with bromine (position 6) and fluorine (position 8).
- Molecular Weight : 287.07.
- Key Differences : The ethyl ester group increases lipophilicity, enhancing membrane permeability but requiring hydrolysis to the carboxylic acid for pharmacological activity (prodrug strategy) .
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic Acid Hydrate (CAS: 353258-35-2)
- Structure : Chlorine (position 8) and trifluoromethyl (position 6).
- Molecular Weight : 282.60.
- Key Differences : The trifluoromethyl group is strongly electron-withdrawing, altering electronic density and metabolic stability compared to bromine/fluorine combinations .
Comparative Data Table
Biological Activity
6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS No. 1322749-73-4) is a heterocyclic compound notable for its potential biological activities, particularly as an inhibitor in various biochemical pathways. This article explores its biological activity, synthesis, and potential applications based on available research findings.
Chemical Structure and Properties
The compound features a unique imidazo-pyridine structure with the following characteristics:
- Molecular Formula : C₈H₅BrClFN₂O₂
- Molecular Weight : 295.49 g/mol
- Structural Features : A bromine atom at the 6-position and a fluorine atom at the 3-position of the imidazo ring enhance its reactivity and biological interactions.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial properties. Its structural features may allow it to interact effectively with microbial enzymes or cellular targets, although specific mechanisms remain to be elucidated.
Anti-inflammatory Effects
Research indicates that compounds in this class may also possess anti-inflammatory properties. These effects could be linked to the compound's ability to inhibit certain inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases.
Enzyme Inhibition
The compound is believed to inhibit key enzymes involved in cancer pathways and other diseases. Interaction studies have shown binding affinities with various biological targets, highlighting its potential as a therapeutic agent .
Case Studies and Experimental Data
Recent studies have focused on the synthesis and biological evaluation of related compounds, providing insights into their activity:
-
Inhibition of Trypanosoma brucei Methionyl-tRNA Synthetase :
- A study identified novel inhibitors against Trypanosoma brucei, with compounds demonstrating low toxicity to mammalian cells and effective growth inhibition at low concentrations (EC50 values around 22 nM) .
- Although not directly tested on this compound, these findings suggest similar mechanisms could be explored for this compound.
-
Structure-Activity Relationship (SAR) :
- The relationship between structural modifications and biological activity has been investigated in related imidazo-pyridine compounds. Variations in halogen positioning significantly affect reactivity and potency .
- For instance, compounds with different halogen substitutions exhibited varied biological activities, indicating that further modification of this compound could enhance its efficacy.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Bromination and Fluorination : Utilizing specific reagents to introduce bromine and fluorine atoms at designated positions.
- Carboxylation : Incorporating the carboxylic acid functional group through established organic reactions.
These methods ensure high yield and purity of the final product, suitable for biological testing .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | Similar halogenated imidazo structure | Different halogen positioning affecting reactivity |
| 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | Lacks bromine substitution | Potentially different biological activity |
| 6-Chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | Chlorine instead of bromine | Variations in pharmacokinetics and toxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
